molecular formula C25H32FN3O2S B289427 N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide

N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide

カタログ番号 B289427
分子量: 457.6 g/mol
InChIキー: WOTBSNINUNKPKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has been shown to be a potent and selective inhibitor of BTK, and has demonstrated promising results in preclinical studies as a potential treatment for B-cell malignancies.

作用機序

TAK-659 selectively binds to and inhibits BTK, a key component of the N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide signaling pathway. This pathway is critical for the survival and proliferation of B-cells, and is often dysregulated in B-cell malignancies. By inhibiting BTK, TAK-659 disrupts this pathway and induces apoptosis in B-cells.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to inhibit N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide signaling and induce apoptosis in B-cells, leading to significant anti-tumor activity. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

実験室実験の利点と制限

One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. However, one limitation is that BTK inhibition may not be effective in all types of B-cell malignancies, and resistance to BTK inhibitors can develop over time.

将来の方向性

There are several potential future directions for research on TAK-659. One area of focus could be the development of combination therapies with other agents that target complementary pathways, such as PI3K inhibitors or anti-CD20 antibodies. Another area of interest could be the development of biomarkers to predict response to BTK inhibition, which could help identify patients who are most likely to benefit from this therapy. Finally, there is also potential for the development of TAK-659 as a treatment for other diseases beyond B-cell malignancies, such as autoimmune disorders or inflammatory diseases.

合成法

The synthesis of TAK-659 involves several steps, starting with the reaction of 2-fluorobenzoyl chloride with 2-aminothiophenol to yield 2-fluoro-N-(2-hydroxyphenyl)benzamide. This compound is then reacted with tert-butyl carbazate and N,N'-dicyclohexylcarbodiimide to form N-(tert-butylcarbamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide. The tert-butyl group is then removed using trifluoroacetic acid, and the resulting compound is reacted with 4-methylpiperazine and N,N'-dicyclohexylcarbodiimide to yield TAK-659.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide signaling and induce apoptosis (programmed cell death) in B-cells, leading to significant anti-tumor activity.

特性

分子式

C25H32FN3O2S

分子量

457.6 g/mol

IUPAC名

N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C25H32FN3O2S/c1-25(2,3)16-9-10-18-20(15-16)32-23(27-22(30)17-7-5-6-8-19(17)26)21(18)24(31)29-13-11-28(4)12-14-29/h5-8,16H,9-15H2,1-4H3,(H,27,30)

InChIキー

WOTBSNINUNKPKT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4F

正規SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。